S-phenacyl benzenecarbothioate

Description

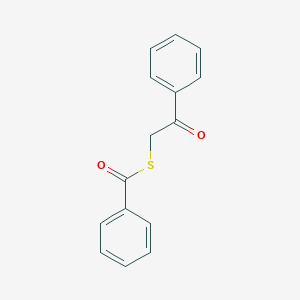

Structure

2D Structure

3D Structure

Properties

CAS No. |

49742-23-6 |

|---|---|

Molecular Formula |

C15H12O2S |

Molecular Weight |

256.3g/mol |

IUPAC Name |

S-phenacyl benzenecarbothioate |

InChI |

InChI=1S/C15H12O2S/c16-14(12-7-3-1-4-8-12)11-18-15(17)13-9-5-2-6-10-13/h1-10H,11H2 |

InChI Key |

MDBOHMNQWOBHGI-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for S Phenacyl Benzenecarbothioate and Its Analogues

Direct Synthesis Routes to Phenacyl Thioesters

Direct synthesis routes focus on constructing the core phenacyl thioester structure in a single key step from readily accessible precursors. These methods include classical condensation reactions and modern multi-component strategies.

Condensation Reactions Involving Thioacids and Phenacyl Halides

The most conventional and widely employed method for synthesizing S-phenacyl benzenecarbothioate is the nucleophilic substitution reaction between a salt of thiobenzoic acid and a phenacyl halide, typically phenacyl bromide. smolecule.comwikipedia.org This reaction proceeds via an SN2 mechanism where the thiocarboxylate anion acts as the nucleophile, displacing the halide from the α-carbon of the ketone.

Another established condensation route involves the reaction of thiols with carboxylic acids using a dehydrating agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the thioester bond. wikipedia.orgtandfonline.com In the context of this compound, this would involve the condensation of phenacyl thiol with benzoic acid or thiobenzoic acid with phenacyl alcohol. More recent advancements include visible-light-driven methods that couple thioacids and thiols under mild, photocatalyst-free conditions, relying on the dual role of thiobenzoic acids as both reactants and one-electron reducing agents. organic-chemistry.orgresearchgate.net

A summary of representative condensation reactions is presented below.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Reference |

| Sodium benzenecarbothioate | Phenacyl bromide | Base catalyst | This compound | smolecule.com |

| Thiobenzoic acid | Phenacyl thiol | Visible light, Et3N | This compound | researchgate.net |

| Carboxylic Acid | Phenacyl thiol | DCC (Dehydrating agent) | α-Methylphenacyl (Mpa) thioesters | wikipedia.orgresearchgate.net |

| Thiobenzoic Acid | Phenacyl alcohol | Dehydrating agent | This compound | wikipedia.org |

Preparation of Phenacyl Thiols from Precursors

The availability of phenacyl thiols is essential for several synthetic strategies, particularly for condensation reactions with carboxylic acids. Phenacyl thiols can be conveniently prepared from commercially available phenacyl halides. A common and efficient method involves a two-step sequence. rsc.org First, the phenacyl halide (e.g., phenacyl bromide) undergoes a substitution reaction with a thioacetate (B1230152) salt, like potassium thioacetate, to form the corresponding S-phenacyl thioacetate. rsc.org In the second step, this thioacetate intermediate is subjected to deacetylation to yield the desired phenacyl thiol. rsc.org This process is often quantitative and can be performed without the need for chromatographic purification, making it a practical route for obtaining the thiol precursor. rsc.org

The general scheme for this preparation is as follows:

Substitution: Phenacyl-Br + CH₃COSK → Phenacyl-SCOCH₃ + KBr

Deacetylation: Phenacyl-SCOCH₃ + Base/Acid → Phenacyl-SH + CH₃COO⁻

This method has been applied to prepare various substituted phenacyl thiols, including α-methylphenacylthiol and α,α-dimethylphenacylthiol, demonstrating its versatility. rsc.org

Multi-component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. organic-chemistry.org For the synthesis of thioesters, including phenacyl thioester analogues, several MCRs have been developed.

One innovative approach involves a direct, photocatalyzed three-component coupling of aldehydes, alkenes or alkynes, and elemental sulfur. organic-chemistry.orgnih.gov This method relies on the generation of carbonyl thiyl radicals through hydrogen atom transfer (HAT), which then engage in selective addition to carbon-carbon multiple bonds. nih.gov This strategy is orthogonal to traditional thiol-based nucleophilic substitutions and demonstrates a broad substrate scope under mild conditions. organic-chemistry.orgnih.gov

Another relevant MCR is the one-pot, two-step synthesis of β-ketosulfides, which are structurally related to phenacyl thioesters. beilstein-journals.org This chemo-enzymatic process combines an initial multicomponent reaction between an α-haloketone (such as phenacyl bromide), potassium thioacetate, and an alkyl halide, followed by a lipase-catalyzed hydrolysis to yield the final product. beilstein-journals.org Phenacyl bromide and its analogues are frequently used as versatile intermediates in various MCRs to construct complex heterocyclic compounds. researchgate.net

Functional Group Interconversions Leading to this compound Motifs

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is transformed into another. solubilityofthings.comvanderbilt.edu This approach is integral to the synthesis of this compound, often involving the conversion of more readily available functional groups into the required moieties for the final thioester assembly.

A primary example of FGI in this context is the conversion of an alcohol to a halide or sulfonate to create a better leaving group on the phenacyl precursor. ub.edu For instance, a phenacyl alcohol can be converted into a phenacyl mesylate or tosylate, which is more reactive towards nucleophilic substitution by a thiocarboxylate salt than the original alcohol. vanderbilt.eduub.edu

The synthesis of the thioester can also be viewed as a series of FGIs. The most direct synthesis, reacting phenacyl bromide with a thiobenzoate salt, is an interconversion of a C-Br bond to a C-S bond. smolecule.comwikipedia.org Similarly, the preparation of thioesters from acid chlorides and thiol salts represents the conversion of an acyl chloride to a thioester. wikipedia.org

Key FGI transformations relevant to the synthesis include:

Alcohol → Halide/Sulfonate: Enhances the leaving group ability of the phenacyl moiety. ub.edu

Halide → Thiol: Preparation of phenacyl thiol from phenacyl halide via substitution. rsc.org

Carboxylic Acid → Acyl Chloride: Activation of the carboxyl group for reaction with a thiol. wikipedia.org

Amide → Nitrile: Dehydration reactions can be part of a multi-step synthesis of precursors. vanderbilt.edu

These transformations allow for synthetic flexibility, enabling chemists to build the target molecule from a variety of starting materials by strategically modifying functional groups.

Chemo- and Regioselective Synthetic Approaches

Chemo- and regioselectivity are critical in the synthesis of complex molecules that contain multiple reactive sites. In the synthesis of this compound and its analogues, particularly when they are part of larger structures like peptides, selective reactions are paramount.

The use of protecting groups is a cornerstone of selective synthesis. The phenacyl (Pac) group itself has been effectively utilized as a protecting group for the thiol side chain of cysteine in peptide synthesis. rsc.orgrsc.org This strategy allows for regioselective peptide condensation via the thioester method. The Pac group is stable during Fmoc-based solid-phase peptide synthesis and can be chemoselectively removed by treatment with zinc powder in acetic acid (Zn/AcOH), leaving other protecting groups intact. rsc.orgrsc.org This demonstrates the ability to selectively cleave the S-phenacyl bond in the presence of other sensitive functionalities.

Modern synthetic methods often provide high levels of selectivity under mild conditions. For example, photocatalytic reactions can achieve chemoselectivity by operating at low temperatures and avoiding harsh reagents. nih.gov A visible-light-mediated method for thioester synthesis that uses thiobenzoic acid as a dual-function reagent exemplifies a selective process that avoids the need for an external photocatalyst. organic-chemistry.org Furthermore, enzyme-catalyzed reactions, such as the lipase-mediated hydrolysis in the MCR synthesis of β-ketosulfides, offer excellent chemoselectivity. beilstein-journals.org

Strategies for achieving chemo- and regioselectivity are summarized in the table below.

| Strategy | Description | Application Example | Reference |

| Protecting Groups | The phenacyl (Pac) group protects a thiol, allowing other reactions to occur. It is selectively cleaved using Zn/AcOH. | Protecting cysteine side chains during peptide synthesis. | rsc.orgrsc.org |

| Photocatalysis | Visible-light driven reactions proceed under mild conditions, often avoiding side reactions with sensitive functional groups. | Photocatalyst-free thioester synthesis from thioacids and thiols. | organic-chemistry.org |

| Enzymatic Catalysis | Enzymes catalyze specific reactions with high chemoselectivity. | Lipase-catalyzed hydrolysis in a one-pot synthesis of β-ketosulfides. | beilstein-journals.org |

| Tandem Reactions | Combining multiple bond-forming steps in a one-pot process where reaction conditions are optimized for selectivity. | Tandem [3+2] heteroannulation for carbazole (B46965) synthesis demonstrates principles of selective control. | burleylabs.co.uk |

These approaches enable the precise construction of this compound and its derivatives, even within complex molecular architectures.

Elucidation of Reaction Mechanisms Involving S Phenacyl Benzenecarbothioate

Mechanistic Investigations of S-Phenacyl Benzenecarbothioate Formation

The formation of this compound is most commonly achieved through nucleophilic substitution reactions. A primary synthetic route involves the reaction of a salt of thiobenzoic acid with a phenacyl halide, such as phenacyl bromide. In this process, the thiobenzoate anion acts as the nucleophile, attacking the electrophilic carbon atom of the phenacyl halide, which bears the leaving group (bromide). This results in the displacement of the halide and the formation of the C-S bond, yielding the this compound product.

Another method for the synthesis of this compound involves photochemical processes. These light-initiated reactions provide an alternative pathway for the formation of the thioester under mild conditions, allowing for selective transformations. smolecule.com

Reaction Pathways in Transformations Utilizing this compound

This compound's utility in organic synthesis stems from its unique reactivity, particularly its function as a photoremovable protecting group. smolecule.com The cleavage of this group, and other transformations, can proceed through several mechanistic pathways.

Electron-transfer Processes in Deprotection Reactions

The deprotection of the phenacyl group from this compound can be initiated by an electron-transfer process. Upon irradiation with light of a suitable wavelength, the phenacyl chromophore absorbs energy and is excited to a higher electronic state. In this excited state, it can participate in single-electron transfer (SET) processes. This can lead to the formation of a radical ion pair, which subsequently fragments to release the protected functional group and a phenacyl byproduct. The efficiency and pathway of this photochemical deprotection can be influenced by the solvent and the presence of other chemical species.

Nucleophilic Substitution Mechanisms

This compound can undergo nucleophilic substitution reactions at the carbonyl carbon of the thioester group. Nucleophiles can attack this electrophilic center, leading to the cleavage of the thioester bond and the formation of a new acylated product. The reactivity of the thioester towards nucleophiles is a key aspect of its chemistry, influencing its stability and its interactions with biological macromolecules. smolecule.com

Pericyclic Reactions and Cycloadditions

While less common, the dienophilic nature of the α,β-unsaturated carbonyl system within the phenacyl moiety suggests the potential for this compound to participate in pericyclic reactions, such as Diels-Alder cycloadditions. In such reactions, the phenacyl group would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. The specific conditions and diene partners required for such transformations would be critical in determining the feasibility and outcome of these reactions.

Catalytic Roles in this compound Mediated Reactions

The reactions involving this compound can be influenced by catalysts. For instance, in its role as a protecting group, the efficiency of the deprotection step can sometimes be enhanced by the presence of a photosensitizer. The sensitizer (B1316253) absorbs light and then transfers the energy to the this compound, initiating the cleavage reaction. This can allow for the use of lower energy light or improve the quantum yield of the deprotection process.

Furthermore, in the context of its potential biological activity, this compound can act as an inhibitor of certain enzymes. smolecule.com In this role, the compound itself is not a catalyst but rather interacts with the active site of the enzyme, modulating its catalytic activity.

Applications of S Phenacyl Benzenecarbothioate in Complex Molecule Synthesis

S-Phenacyl Benzenecarbothioate as a Thioacid Precursor

While the phenacyl moiety is renowned as a protecting group, the thioester functionality, as seen in this compound, is itself a critical precursor for modern protein synthesis techniques. Peptide thioesters are key intermediates that enable the construction of large proteins from smaller, chemically synthesized peptide fragments. nih.govresearchgate.net

The synthesis of long peptides (over 50 amino acids) via SPPS is often challenging. nih.gov To overcome this, chemists ligate smaller, purified peptide fragments. The thioester method is a condensation reaction that requires peptide segments with activated C-termini, specifically as thioesters. nih.gov The synthesis of peptide building blocks containing Pac-protected cysteine residues is a well-established method compatible with the Fmoc-SPPS strategy used to generate these essential peptide thioester fragments. nih.gov The stability of the Pac group during peptide assembly and its selective removal post-synthesis are crucial for the success of these fragment condensation strategies. scispace.comresearchgate.net

Native Chemical Ligation (NCL) is a powerful and widely used technique that joins two unprotected peptide fragments—one with a C-terminal thioester and the other with an N-terminal cysteine—to form a native amide bond. core.ac.ukfrontiersin.org A significant challenge arises when the protein sequence contains additional "native" cysteine residues that are not at the ligation site. These thiols can interfere with the ligation reaction or be inadvertently removed during subsequent desulfurization steps, a common method used to convert the ligation-site cysteine into a more common alanine (B10760859) residue. researchgate.net

Here, the phenacyl protecting group plays a critical role. scispace.comresearchgate.net Native cysteines within a protein segment can be selectively protected with the Pac group. researchgate.net This Pac-protected segment, which often contains a C-terminal thioester generated through recombinant expression, is fully compatible with NCL and radical desulfurization conditions. scispace.comresearchgate.net After the ligation and desulfurization steps are complete, the Pac groups can be smoothly removed to reveal the final, correctly folded protein with all its native cysteines intact. scispace.com This strategy has been instrumental in the traceless semisynthesis of complex proteins, such as human small heat shock protein Hsp27. researchgate.net

Utility in Peptide and Oligopeptide Synthesis

This compound as a Versatile Synthetic Intermediate

This compound, a thioester bearing a reactive phenacyl group, is a valuable and versatile intermediate in the synthesis of complex organic molecules. Its structure incorporates both an electrophilic carbonyl center and an α-carbon susceptible to nucleophilic attack, along with a thioester linkage that can act as a source of sulfur or a leaving group. This combination of features allows it to participate in a variety of chemical transformations, making it a key building block for diverse molecular architectures, particularly those containing sulfur.

Precursor for Organosulfur Compounds

The thioester functionality within this compound allows it to serve as a precursor for a range of other organosulfur compounds. The reactivity of the thioester group is central to this role, enabling acyl transfer and substitution reactions.

The compound can act as a thiobenzoating agent. Through nucleophilic acyl substitution, the benzoyl group can be transferred to various nucleophiles. For instance, reaction with amines or alcohols can yield amides and esters, respectively, under mild conditions. smolecule.com In these transformations, the phenacylthiolate moiety acts as a leaving group.

Furthermore, hydrolysis of the thioester bond, typically under basic or acidic conditions, cleaves the molecule to yield thiobenzoic acid and phenacyl alcohol. Thiobenzoic acid is itself a useful reagent for introducing sulfur into molecules. thieme-connect.de Due to the propensity of thioacids to undergo oxidative dimerization, using a stable precursor like this compound can be an effective strategy for its in-situ generation or use. thieme-connect.de

The table below summarizes key transformations where this compound acts as a precursor.

| Reaction Type | Reagents | Product Type | Released Sulfur-Containing Moiety |

| Aminolysis | Amines (R-NH₂) | Amides | Phenacylthiolate |

| Alcoholysis | Alcohols (R-OH) | Esters | Phenacylthiolate |

| Hydrolysis | Water (H₂O) | Carboxylic Acid | Thiobenzoic Acid |

Participation in Heterocyclic Compound Synthesis

A significant application of this compound is in the construction of heterocyclic rings, where it often serves as a key bifunctional component. Its ability to provide both a carbon framework and a sulfur atom is particularly valuable in the synthesis of sulfur-containing heterocycles like thiazoles.

The most prominent example is its role in the Hantzsch thiazole (B1198619) synthesis. smolecule.combepls.com In this classic condensation reaction, an α-haloketone reacts with a thioamide to form a thiazole ring. This compound functions as an equivalent to phenacyl bromide, with the benzenecarbothioate group serving as the leaving group. The reaction proceeds via nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the phenacyl group, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.gov

This methodology is not limited to simple thioamides; various thioureas, thiosemicarbazides, and other thio-containing nucleophiles can be used, leading to a wide array of substituted thiazoles. nih.govresearchgate.net For example, the reaction between substituted pyrazole-1-carbothioamides and phenacyl bromide (a direct precursor to this compound) yields medicinally relevant thiazolyl-pyrazole hybrids. nih.gov The versatility of the Hantzsch synthesis and its variants makes this compound a crucial intermediate for accessing these important classes of compounds. nih.govorganic-chemistry.org

| Reaction Name | Reactants | Resulting Heterocycle | Role of this compound |

| Hantzsch Thiazole Synthesis | Thioamide or Thiourea | Substituted Thiazole | Provides C2-fragment and sulfur atom |

| Hantzsch-type Condensation | Thiosemicarbazide | Hydrazinyl-thiazole | Provides phenacyl scaffold |

Formation of Carbon-Sulfur Bonds in Target Molecules

The creation of carbon-sulfur (C-S) bonds is a fundamental transformation in organic chemistry due to the prevalence of this bond in numerous pharmaceuticals, natural products, and materials. rsc.orgresearchgate.net this compound is directly involved in reactions that form new C-S bonds, thereby incorporating sulfur into a target molecule's framework.

The utility of this compound in C-S bond formation is exemplified by the Hantzsch thiazole synthesis discussed previously. nih.gov The key step in this reaction is the nucleophilic attack of the sulfur atom from a thioamide or similar species onto the α-carbon of the phenacyl moiety. nih.gov This step forges a new C-S single bond, which becomes an integral part of the final heterocyclic ring.

This reaction highlights a direct and efficient method for constructing a C-S bond as part of a larger synthetic strategy. The phenacyl group provides an activated carbon electrophile, while the thioester itself contains a C-S bond that is cleaved to facilitate the formation of a new, more complex sulfur-containing structure. While other advanced methods for C-S bond formation exist, such as radical-based couplings and transition-metal-catalyzed cross-couplings, the reactivity profile of this compound offers a classical and reliable route for building specific sulfur-containing scaffolds. rsc.orgnih.gov

Spectroscopic and Computational Characterization in S Phenacyl Benzenecarbothioate Research

Spectroscopic Techniques for Structural Confirmation and Mechanistic Insights

Spectroscopy provides the empirical backbone for the study of S-phenacyl benzenecarbothioate, offering detailed information from the atomic to the molecular level. Each technique offers a unique window into the compound's characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the structural elucidation and quantitative analysis of chemical compounds. qd-latam.com Its non-destructive nature and intrinsic quantitative capabilities make it exceptionally suited for monitoring the progress of chemical reactions in real-time. magritek.commanufacturingchemist.com In the context of synthesizing this compound, for instance, through the reaction of a thiobenzoate salt with a phenacyl halide, ¹H and ¹³C NMR can be used to track the consumption of starting materials and the appearance of the product.

By acquiring spectra at regular intervals, researchers can gain deep insights into reaction kinetics, detect the formation of transient intermediates, and optimize reaction conditions to maximize yield and purity. magritek.com Furthermore, NMR is a powerful method for characterizing stereoisomers, a feature that is crucial in many complex organic syntheses. qd-latam.com The chemical shifts, coupling constants, and integration values of the NMR signals provide unambiguous evidence for the compound's covalent framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on standard ranges for functional groups; actual values are solvent-dependent.)

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Description |

| Methylene Protons | ¹H | 4.3 - 4.7 | -CH₂- protons adjacent to carbonyl and sulfur |

| Aromatic Protons | ¹H | 7.2 - 8.1 | Protons on the phenacyl and benzoyl rings |

| Methylene Carbon | ¹³C | 45 - 55 | -CH₂- carbon |

| Thioester Carbonyl | ¹³C | 188 - 195 | C=O carbon of the benzenecarbothioate group |

| Ketone Carbonyl | ¹³C | 195 - 205 | C=O carbon of the phenacyl group |

| Aromatic Carbons | ¹³C | 125 - 140 | Carbons of the two benzene (B151609) rings |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present within a molecule. bellevuecollege.edu The absorption of infrared radiation causes specific bonds to vibrate at characteristic frequencies. savemyexams.com For this compound, the IR spectrum provides clear evidence of its key structural features.

The most prominent absorptions are typically from the carbonyl (C=O) stretching vibrations. Due to the different electronic environments, the thioester carbonyl and the ketone carbonyl are expected to appear as two distinct, strong, and sharp bands. The presence of aromatic rings is confirmed by C=C stretching bands in the 1600-1450 cm⁻¹ region and C-H stretching absorptions just above 3000 cm⁻¹. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Ketone | C=O Stretch | 1680 - 1700 | Strong, Sharp |

| Thioester | C=O Stretch | 1660 - 1690 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3010 - 3100 | Medium |

| Alkyl C-H | C-H Stretch | 2850 - 2960 | Medium |

| Thioester | C-S Stretch | 600 - 800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of outer electrons to higher energy states. shu.ac.uk This technique is particularly useful for analyzing compounds with chromophores—functional groups that absorb light. msu.edu this compound contains multiple chromophores, including two benzene rings and two carbonyl groups, making it well-suited for UV-Vis analysis.

The absorption spectrum arises from electronic transitions, primarily π→π* and n→π* transitions. deshbandhucollege.ac.in The π→π* transitions, associated with the aromatic rings and carbonyl double bonds, are typically high-intensity absorptions. The n→π* transitions, involving the non-bonding lone pair electrons on the oxygen and sulfur atoms, are of lower intensity. The position and intensity of these absorption bands can be influenced by the solvent, providing additional information about molecule-solvent interactions.

Table 3: Electronic Transitions in this compound

| Transition Type | Involved Orbitals | Associated Molecular Fragments | Expected Wavelength Region |

| π → π | Bonding π to Antibonding π | Aromatic Rings, Carbonyl Groups (C=O) | 200 - 300 nm |

| n → π | Non-bonding n to Antibonding π | Carbonyl Oxygen, Thioester Sulfur | 300 - 400 nm |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about a molecule's mass and, by extension, its elemental composition. youtube.com In a mass spectrometer, a sample is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge (m/z) ratio. youtube.com

For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its exact molecular weight. The high-energy ionization process also causes the molecule to break apart in predictable ways, creating a unique fragmentation pattern that acts as a molecular fingerprint. core.ac.uk Characteristic fragmentation pathways for this compound would include alpha-cleavage next to the carbonyl groups and the cleavage of the thioester C-S bond. libretexts.org Analyzing these fragments helps to confirm the connectivity of the atoms within the molecule.

Table 4: Plausible Mass Spectrometry Fragments of this compound

| m/z Value | Plausible Fragment Structure | Description |

| 258 | [C₁₅H₁₂O₂S]⁺ | Molecular Ion (M⁺) |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation (from cleavage of C(O)-S bond) |

| 121 | [C₆H₅CS]⁺ | Thiobenzoyl cation (from cleavage of S-CH₂ bond) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 105 | [C₆H₅COCH₂]⁺ | Phenacyl cation (from cleavage of S-CH₂ bond) |

X-ray Crystallography for Solid-State Structural Determination

While other spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. cam.ac.uk This technique involves diffracting X-rays off a well-ordered crystal. The resulting diffraction pattern is then mathematically analyzed to generate a precise 3D model of the electron density, from which atomic positions can be inferred. researchgate.net

An X-ray crystal structure of this compound would provide definitive data on bond lengths, bond angles, and torsional angles. cam.ac.uk This information reveals the molecule's precise conformation, including the spatial relationship between the two aromatic rings, and provides insights into intermolecular interactions, such as stacking or hydrogen bonding, that govern the crystal packing. caltech.edu

Table 5: Data Obtainable from X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. caltech.edu |

| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-S, C-C). |

| Bond Angles | The angles formed by three connected atoms (e.g., O=C-S). |

| Torsional Angles | The dihedral angles that define the molecular conformation. |

Theoretical Chemistry Approaches in Understanding this compound Reactivity

Theoretical and computational chemistry provides a powerful complement to experimental studies, offering insights into molecular properties and reactivity that can be difficult or impossible to observe directly. hun-ren.hubristol.ac.uk Methods such as Density Functional Theory (DFT) and other quantum chemical calculations can be used to model the behavior of this compound at an electronic level. researchgate.net

These computational approaches can be used to:

Predict Spectroscopic Properties: Calculate theoretical NMR, IR, and UV-Vis spectra that can be compared with experimental data to aid in structural confirmation. hun-ren.hu

Analyze Electronic Structure: Generate models of molecular orbitals (e.g., HOMO and LUMO) and molecular electrostatic potential (MEP) maps. These models help identify electron-rich and electron-poor regions of the molecule, providing a basis for understanding its reactivity towards nucleophiles and electrophiles. sapub.org

Investigate Reaction Mechanisms: Map out the energy profiles of chemical reactions, including the structures and energies of reactants, products, intermediates, and transition states. rsc.org This allows for a detailed mechanistic understanding of how the compound is formed and how it reacts.

By combining theoretical calculations with empirical spectroscopic data, researchers can achieve a comprehensive and deeply nuanced understanding of the chemical nature of this compound.

Table 6: Applications of Theoretical Chemistry in this compound Research

| Computational Method | Calculated Property | Insight Provided |

| Geometry Optimization | Minimum energy structure | Predicted bond lengths and angles for comparison with X-ray data. |

| Frequency Calculation | Vibrational frequencies | Theoretical IR spectrum to aid in peak assignment. |

| NMR Shielding Calculation | Chemical shifts | Theoretical NMR spectrum for structural validation. |

| Time-Dependent DFT (TD-DFT) | Electronic transition energies | Predicted UV-Vis spectrum and nature of electronic excitations. uni-heidelberg.de |

| Frontier Molecular Orbital (FMO) Analysis | HOMO/LUMO energies and shapes | Identification of sites for nucleophilic/electrophilic attack. |

| Transition State Search | Reaction energy profiles | Elucidation of reaction mechanisms and activation barriers. hun-ren.hu |

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules like this compound. scispace.comrsc.org DFT methods allow for the calculation of various electronic properties that provide insight into the molecule's reactivity, stability, and spectroscopic characteristics. orientjchem.org By solving the Kohn-Sham equations, DFT provides a way to approximate the electron density of a multi-electron system, which in turn is used to determine the molecule's energy and other properties. scispace.com

For thioesters similar to this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G**, are employed to optimize the molecular geometry and analyze the electronic landscape. orientjchem.orgresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Another significant aspect of DFT analysis is the generation of a Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). orientjchem.org For a molecule like this compound, the MEP would likely show negative potential around the carbonyl oxygen and the sulfur atom, indicating their nucleophilic character, while positive potential would be expected around the acidic protons.

Table 1: Representative DFT-Calculated Electronic Properties for a Generic Thioester Moiety

| Property | Typical Calculated Value/Observation | Significance |

| HOMO-LUMO Gap | 3-5 eV | Indicates chemical reactivity and stability. |

| MEP: Carbonyl Oxygen | Negative | Site for electrophilic attack. |

| MEP: Sulfur Atom | Negative | Potential nucleophilic center. |

| NBO: n(S) -> π*(C=O) | Significant interaction energy | Indicates resonance stabilization. |

Note: The values in this table are representative and based on studies of analogous thioester compounds. Specific values for this compound would require dedicated computational studies.

Computational Modeling of Reaction Intermediates and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions by characterizing the structures and energies of transient species like reaction intermediates and transition states. smu.edunih.gov For reactions involving this compound, such as nucleophilic acyl substitution, computational methods can map out the entire potential energy surface of the reaction pathway.

The search for transition states is a key component of this modeling. e3s-conferences.org A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational analysis. rhhz.net The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding the reaction kinetics. acs.org Various computational algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, are used to locate these saddle points on the potential energy surface.

For thioesters, computational studies have modeled the transition states for reactions with various nucleophiles. nih.gov For instance, in a thiol-thioester exchange reaction, DFT calculations can determine the geometry of the tetrahedral intermediate and the subsequent transition state leading to the products. rhhz.net These models can reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

Intrinsic Reaction Coordinate (IRC) calculations are often performed after a transition state has been located. rhhz.net An IRC path follows the minimum energy path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the intended species. smu.edu This provides a detailed picture of the structural changes that occur throughout the reaction.

Table 2: Illustrative Data from a Computational Study of a Thioester Reaction

| Species | Relative Free Energy (kcal/mol) | Key Geometric Feature |

| Reactants | 0.0 | - |

| Transition State | +15 to +25 | Partially formed and broken bonds to the nucleophile and leaving group. |

| Tetrahedral Intermediate | +5 to +10 | Sp3 hybridized carbonyl carbon. |

| Products | Variable | - |

Note: This table presents hypothetical data based on computational studies of analogous thioester reactions to illustrate the type of information obtained.

Quantum Chemical Studies on Bonding and Stability

One of the key aspects investigated in thioesters is the nature of the C-S bond and the resonance stabilization of the thioester group. researchgate.net Quantum chemical calculations can quantify the extent of delocalization of the sulfur lone pair electrons into the carbonyl π-system. This delocalization contributes to the stability of the molecule but also influences the reactivity of the carbonyl group. Compared to their oxygen ester counterparts, thioesters exhibit different degrees of resonance stabilization, which has been a subject of computational investigation. nih.gov

The stability of different conformers of this compound can also be assessed using quantum chemical methods. researchgate.net By calculating the relative energies of various rotational isomers (rotamers), the most stable conformation in the gas phase or in solution can be predicted. These calculations often reveal that planar conformations are favored due to better orbital overlap and reduced steric hindrance. researchgate.net

Furthermore, quantum chemical calculations can be used to analyze the bond dissociation energies (BDEs) of various bonds within the molecule. The BDE for the C-S bond, for example, is a direct measure of its strength and is a critical parameter in understanding the thermal stability and reactivity of the thioester. Computational studies on similar molecules have provided valuable data on these fundamental properties. rhhz.net

Table 3: Representative Quantum Chemical Data on Bonding and Stability for Thioesters

| Parameter | Focus of Study | Typical Finding |

| Rotational Barrier (around C-S bond) | Conformational Stability | 5-10 kcal/mol, indicating preference for planar conformers. |

| C-S Bond Dissociation Energy | Bond Strength | Lower than the corresponding C-O bond in esters, contributing to higher reactivity. |

| Natural Bond Orbital (NBO) Analysis | Resonance Effects | Significant stabilization from n(S) to π*(C=O) interaction. |

| Substituent Effects | Electronic Influence | Aromatic rings influence the electron density and reactivity of the thioester group. |

Note: The information in this table is generalized from quantum chemical studies on various thioester compounds and serves to illustrate the scope of such analyses.

Advanced Derivatization and Analytical Protocols for S Phenacyl Benzenecarbothioate Studies

Strategic Derivatization for Enhanced Analytical Resolution

The application of strategic derivatization is a common practice in analytical chemistry to improve the detectability and separation of target analytes. This process involves chemically modifying the analyte to impart properties that are more amenable to specific analytical techniques, such as introducing a chromophore for UV-Vis detection or a fluorophore for fluorescence detection. However, specific derivatization strategies designed for S-phenacyl benzenecarbothioate have not been detailed in available scientific literature.

In principle, the functional groups within this compound, namely the thioester linkage and the carbonyl group, could be targets for derivatization. For instance, cleavage of the thioester could yield thiobenzoic acid and a phenacyl derivative, which could then be individually derivatized. However, without specific studies, any proposed derivatization scheme remains theoretical for this compound.

Method Development for Complex Mixture Analysis

The development of robust analytical methods is crucial for the quantification and identification of a compound within a complex matrix. Such methods, often employing chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), are tailored to the specific physicochemical properties of the analyte.

A review of existing research reveals no specific, validated analytical methods for the quantitative analysis of this compound in complex mixtures. While the synthesis of the compound is reported, these studies typically rely on standard characterization techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry for structural confirmation rather than for quantitative analysis in intricate samples. The development of a dedicated analytical method would require systematic investigation into optimal stationary phases, mobile phases, and detection parameters, which has not been documented for this compound.

Future Directions and Emerging Research Avenues for S Phenacyl Benzenecarbothioate Chemistry

Development of Novel Catalytic Systems for Transformations

The transformation of S-phenacyl benzenecarbothioate and related thioesters is a fertile ground for the development of innovative catalytic systems. While traditional methods often rely on stoichiometric reagents, the future lies in catalytic approaches that offer greater efficiency and selectivity.

Recent years have seen a surge of interest in using transition metals like iron as sustainable and cost-effective catalysts in organic synthesis. mdpi.com Iron's abundance and low toxicity make it an attractive alternative to precious metal catalysts. mdpi.com The development of heterogeneous iron-based catalysts, such as iron oxides on various supports, could offer robust and recyclable systems for transformations involving this compound. mdpi.com These catalysts are known for their ability to facilitate a wide range of organic reactions, including cross-coupling and C-H activation, which could be adapted for thioester modifications. mdpi.com

Furthermore, the design of multifunctional catalysts that combine different active sites within a single framework, such as in metal-organic frameworks (MOFs), presents a promising avenue. rsc.org MOFs can be engineered with specific metallic nodes and organic linkers to create highly active and selective catalytic environments. rsc.org Such tailored catalysts could enable novel transformations of the phenacyl or benzenecarbothioate moieties, leading to the synthesis of complex molecules with high precision. The inherent porosity of MOFs also allows for size- and shape-selective catalysis, which would be advantageous in complex reaction mixtures. rsc.orgnih.gov

Table 1: Potential Catalytic Systems for this compound Transformations

| Catalytic System | Potential Advantages | Relevant Transformations |

| Heterogeneous Iron Catalysts | Low cost, low toxicity, recyclability, robustness. mdpi.com | Cross-coupling, C-H functionalization, reduction. |

| Metal-Organic Frameworks (MOFs) | High tunability, high surface area, potential for asymmetric catalysis. rsc.org | Selective functionalization, cascade reactions. |

| Photocatalysts | Light-driven reactions, mild reaction conditions. | Photoremovable protecting group applications, radical reactions. |

| Biocatalysts (Enzymes) | High specificity, environmentally benign. acs.org | Enantioselective transformations, functional group interconversions. |

Integration with Sustainable and Green Chemistry Principles

The principles of green chemistry are increasingly guiding the development of new chemical processes, and the chemistry of this compound is no exception. ijnc.irresearchgate.net The goal is to design reactions that are more environmentally friendly by minimizing waste, reducing energy consumption, and using less hazardous substances. ijnc.irmdpi.com

A key aspect of green chemistry is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product. acs.orgmdpi.com Future research should focus on developing reactions of this compound that proceed with high atom economy, avoiding the use of protecting groups and minimizing the formation of byproducts. acs.org The use of catalytic methods, as discussed in the previous section, is central to achieving this goal. ijnc.ir

Another important principle is the use of safer solvents and reaction conditions . mdpi.comathensjournals.gr The development of synthetic routes to and from this compound in water or other environmentally benign solvents would be a significant advancement. researchgate.net Additionally, conducting reactions at ambient temperature and pressure minimizes energy requirements and their associated environmental and economic impacts. acs.org Microwave-assisted synthesis is another technique that can lead to faster, more energy-efficient reactions with purer products. athensjournals.gr

The use of renewable feedstocks is also a cornerstone of green chemistry. mdpi.comathensjournals.gr While this compound is typically derived from petroleum-based starting materials, future research could explore pathways from biomass-derived platform molecules. rsc.org This would contribute to a more sustainable chemical industry by reducing reliance on fossil fuels. mdpi.com

Exploration of New Reaction Architectures and Cascade Processes

The unique reactivity of the thioester and phenacyl groups in this compound makes it an ideal candidate for the design of novel reaction architectures and cascade processes. Cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and waste reduction.

For instance, the phenacyl moiety can act as a photoremovable protecting group, allowing for the controlled release of the thiobenzoic acid portion of the molecule upon irradiation. smolecule.com This property could be exploited in cascade sequences where the photochemically generated thioacid participates in a subsequent reaction.

Furthermore, the development of one-pot, multi-component reactions involving this compound as a key building block could lead to the rapid assembly of complex molecular structures. These reactions could involve the simultaneous formation of multiple C-S, C-N, or C-C bonds, providing access to diverse heterocyclic and carbocyclic scaffolds.

Computational Design and Optimization of this compound-Mediated Reactions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the design and optimization of new reactions and catalysts. researchgate.netrsc.org In the context of this compound chemistry, computational methods can provide valuable insights into reaction mechanisms, transition state geometries, and the factors that control reactivity and selectivity. escholarship.org

Table 2: Application of Computational Methods in this compound Chemistry

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, calculation of reaction energies. d-nb.info | Understanding of reaction pathways, prediction of product distributions. |

| Molecular Dynamics (MD) Simulations | Study of solvent effects, conformational analysis of reactants and intermediates. nih.gov | Optimization of reaction conditions, design of more effective substrates. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzyme-catalyzed reactions. escholarship.org | Design of novel biocatalysts for transformations of this compound. |

| Machine Learning (ML) | Screening of potential catalysts, prediction of reaction outcomes. d-nb.infonih.gov | Accelerated discovery of new catalysts and reaction conditions. |

By employing these computational tools, researchers can rationally design experiments, saving time and resources. For example, DFT calculations can be used to screen a library of potential catalysts for a specific transformation of this compound, identifying the most promising candidates for experimental investigation. d-nb.info MD simulations can provide a detailed understanding of how the solvent and other reaction parameters influence the reaction outcome. nih.gov

Expanding the Scope of this compound as a Building Block in Supramolecular Chemistry and Materials Science

The unique structural and photochemical properties of this compound make it an attractive building block for the construction of functional supramolecular assemblies and advanced materials. smolecule.comhilarispublisher.com Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. northwestern.edu

The aromatic rings in this compound can participate in π-π stacking interactions, which can be used to direct the self-assembly of molecules into well-defined nanostructures. researchgate.net The thioester group can act as a hydrogen bond acceptor, further influencing the supramolecular architecture. The ability to cleave the phenacyl group with light provides a mechanism to trigger changes in the properties of the resulting material, leading to the development of light-responsive systems. smolecule.com

The incorporation of this compound into polymers could lead to the creation of materials with novel properties. hilarispublisher.com For example, polymers containing this moiety could be used in drug delivery systems where the release of a therapeutic agent is triggered by light. u-tokyo.ac.jp In materials science, the compound's photochemical properties make it suitable for applications in polymer chemistry and materials that require light-responsive characteristics. smolecule.com The development of covalent organic frameworks (COFs) using building blocks like this compound could lead to lightweight, porous, and durable materials with applications in gas storage and catalysis. upenn.edu

Table 3: Potential Applications of this compound in Materials Science

| Material Type | Potential Application | Key Property |

| Supramolecular Gels | Controlled release, sensing. | Stimuli-responsive gel-sol transition. |

| Light-Responsive Polymers | Drug delivery, smart coatings. smolecule.com | Photochemically triggered property changes. |

| Covalent Organic Frameworks (COFs) | Gas storage, catalysis, separation. upenn.edu | High porosity, tunable functionality. upenn.edu |

| Liquid Crystals | Optical displays, sensors. | Anisotropic self-assembly. aalto.fi |

Q & A

Q. What are the key structural and physicochemical properties of S-phenacyl benzenecarbothioate, and how are they determined experimentally?

this compound (CAS 51988-14-8) has the molecular formula C₉H₆N₂OS₃ (MW 254.35 g/mol) . Key properties include a density of 1.54 g/cm³ , boiling point of 393.3°C , and flash point of 191.7°C . Experimental determination methods:

- Density : Measured via pycnometry or gas displacement techniques.

- Thermal properties : Differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).

- Structural confirmation : Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) for functional group identification .

Q. What is the standard synthetic route for this compound, and what reagents are critical for its preparation?

The compound is synthesized by refluxing benzoyl chloride with 5-(phenylamino)-1,3,4-thiadiazole-2-thiol in the presence of potassium carbonate as a base . Key steps:

- Cyclization of arylthio-semicarbazide with carbon disulfide to form the thiadiazole-thiol intermediate.

- Nucleophilic acyl substitution under anhydrous conditions (e.g., dry THF or DMF).

- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which analytical techniques are most effective for characterizing purity and stability?

- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .

- Stability : Accelerated stability studies under varying pH, temperature, and humidity, monitored via mass spectrometry (MS) .

- Degradation products : Liquid chromatography-mass spectrometry (LC-MS) for identifying hydrolytic byproducts (e.g., benzoic acid derivatives) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound in scalable syntheses?

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.

- Catalyst screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactivity .

- Yield tracking : Design of experiments (DoE) to evaluate interactions between variables (e.g., molar ratios, solvent volume) .

Q. How do structural modifications to the thiadiazole ring impact the compound’s biological activity?

- Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring show enhanced antibacterial efficacy against Staphylococcus aureus (MIC = 8–16 µg/mL) .

- Mechanistic studies : Use time-kill assays and membrane permeability tests (SYTOX Green uptake) to evaluate disruption of microbial cell walls .

- SAR analysis : Compare logP values (calculated via HPLC) with bioactivity to identify hydrophobicity-activity relationships .

Q. How should researchers address discrepancies in purity data from commercial suppliers?

- Validation protocol : Cross-check supplier-reported purity (e.g., 98–99% ) with in-house HPLC/GC-MS.

- Impurity profiling : Identify contaminants (e.g., residual solvents, unreacted intermediates) using headspace GC-MS .

- Certification : Request third-party certificates of analysis (CoA) from suppliers with ISO 17025 accreditation .

Q. What computational methods are suitable for modeling the reactivity of this compound in novel reactions?

- DFT calculations : Use Gaussian or ORCA software to simulate transition states for nucleophilic substitution reactions .

- Molecular docking : Predict binding affinities to biological targets (e.g., fungal cytochrome P450 enzymes) using AutoDock Vina .

- Solvent effects : Apply COSMO-RS models to predict solubility and stability in different solvent systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.